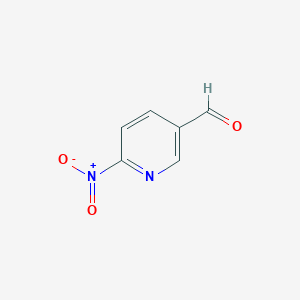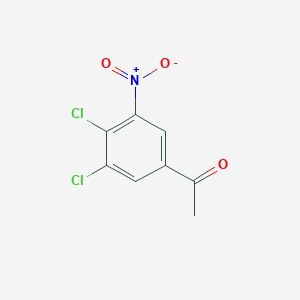
3,5-Dichloro-2-methylbenzyl alcohol
Übersicht
Beschreibung
3,5-Dichloro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C7H6Cl2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methylbenzyl alcohol consists of a benzene ring with two chlorine atoms, one methyl group, and one hydroxyl group attached to it .Chemical Reactions Analysis
While specific reactions involving 3,5-Dichloro-2-methylbenzyl alcohol are not detailed in the search results, alcohols in general undergo several types of reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters .Physical And Chemical Properties Analysis
3,5-Dichloro-2-methylbenzyl alcohol is a solid substance . Its molecular weight is 191.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Research on compounds closely related to 3,5-dichloro-2-methylbenzyl alcohol has shown significant synthetic applications. For instance, studies have explored the reduction of related compounds to form new chemical structures, such as bis(3,5-dichloro-4-hydroxyphenyl)methane, which was obtained from the reduction of 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst (Ritmaleni, Notario, & Yuliatun, 2013). Such transformations are critical in the development of new materials and chemicals with potential applications in various industries.
Environmental and Biological Transformations
Another study highlighted the biotransformation of a major fungal metabolite, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions, which is closely related to 3,5-dichloro-2-methylbenzyl alcohol. This study provided insights into the environmental fate of chloroaromatic compounds, demonstrating how they can be transformed into different products through both biotic and abiotic routes (Verhagen, Swarts, Wijnberg, & Field, 1998). Understanding these transformations is crucial for assessing the environmental impact of chlorinated organic compounds and for developing strategies for their degradation or utilization.
Photocatalytic and Oxidative Transformations
The photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes under visible light irradiation has been studied, indicating potential applications in green chemistry and sustainable chemical synthesis (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009). Such studies are relevant to 3,5-dichloro-2-methylbenzyl alcohol as they demonstrate the feasibility of using light to induce chemical transformations, offering environmentally friendly alternatives to traditional chemical processes.
Safety and Hazards
The safety data sheet for 3,5-Dichloro-2-methylbenzyl alcohol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(3,5-dichloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCBVSNKMFOKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylbenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















